Cas no 1261794-76-6 (2-Iodo-6-nitromandelic acid)

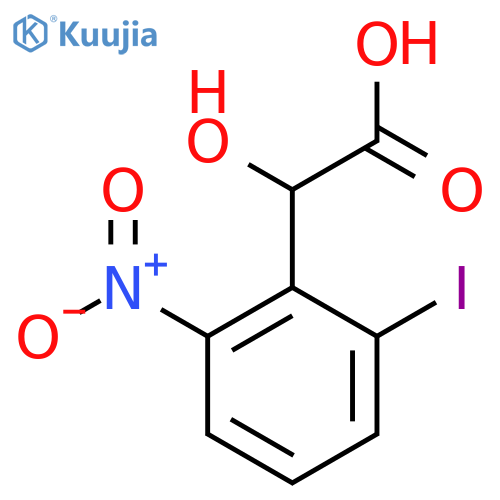

2-Iodo-6-nitromandelic acid structure

商品名:2-Iodo-6-nitromandelic acid

CAS番号:1261794-76-6

MF:C8H6INO5

メガワット:323.041414737701

CID:4965139

2-Iodo-6-nitromandelic acid 化学的及び物理的性質

名前と識別子

-

- 2-Iodo-6-nitromandelic acid

-

- インチ: 1S/C8H6INO5/c9-4-2-1-3-5(10(14)15)6(4)7(11)8(12)13/h1-3,7,11H,(H,12,13)

- InChIKey: WOCCCRZKGZRZFY-UHFFFAOYSA-N

- ほほえんだ: IC1=CC=CC(=C1C(C(=O)O)O)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 322.92907 g/mol

- どういたいしつりょう: 322.92907 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 266

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 103

- ぶんしりょう: 323.04

2-Iodo-6-nitromandelic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013033506-250mg |

2-Iodo-6-nitromandelic acid |

1261794-76-6 | 97% | 250mg |

470.40 USD | 2021-06-22 | |

| Alichem | A013033506-500mg |

2-Iodo-6-nitromandelic acid |

1261794-76-6 | 97% | 500mg |

782.40 USD | 2021-06-22 | |

| Alichem | A013033506-1g |

2-Iodo-6-nitromandelic acid |

1261794-76-6 | 97% | 1g |

1,534.70 USD | 2021-06-22 |

2-Iodo-6-nitromandelic acid 関連文献

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

-

Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

1261794-76-6 (2-Iodo-6-nitromandelic acid) 関連製品

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬